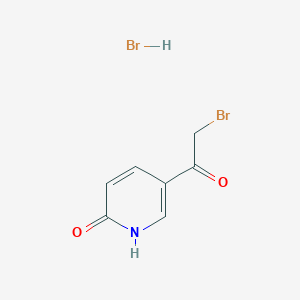
1-(4-fluorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound or similar compounds often involves multiple steps, including acylation, chlorination, and amination . For instance, a key intermediate in the preparation of zolazepam, a related compound, is synthesized via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone .Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C19H18FN5O. Detailed structural analysis would typically involve techniques such as 1H NMR, 13C NMR, and GC-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include acylation, chlorination, and amination . These reactions are carefully controlled to ensure the correct product is formed .Scientific Research Applications
Synthesis and Medicinal Chemistry
Compounds containing fluorophenyl and pyrazole moieties are significant in medicinal chemistry due to their versatile biological activities. For instance, the synthesis of 3-amino-4-fluoropyrazoles has been developed as building blocks in medicinal chemistry, highlighting their importance in creating functional groups for further chemical reactions (Riccardo Surmont et al., 2011).
Structural and Analytical Characterization
Research chemicals, such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, have been identified and characterized, emphasizing the need for accurate structural determination in the study of synthetic cannabinoids and related compounds (Gavin McLaughlin et al., 2016).
Receptor Studies
The development of fluorine-18-labeled antagonists for receptors, such as 5-HT1A antagonists, demonstrates the application of fluorophenyl-pyrazole compounds in neuroimaging and the study of receptor distributions in the brain (L. Lang et al., 1999).
Antimicrobial and Anticancer Activities
Heterocyclic compounds such as polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives have been synthesized, showing potential antimicrobial and anticancer activities. These studies underline the therapeutic potentials of fluorophenyl-pyrazole compounds in treating infectious and oncological diseases (H. Hafez et al., 2015).
Metabolic and Stability Studies
Investigations into the metabolism and thermal stability of synthetic cannabinoids, like 3,5-AB-CHMFUPPYCA, provide insights into the pharmacokinetics and the potential therapeutic or adverse effects of these compounds. Such studies are crucial for understanding the bioavailability and safety profiles of new drug candidates (F. Franz et al., 2017).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O/c1-25-12-13(10-24-25)17-16(21-8-9-22-17)11-23-18(26)19(6-7-19)14-2-4-15(20)5-3-14/h2-5,8-10,12H,6-7,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLIAMZCPXHGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2737355.png)
methyl}amino)acetate](/img/structure/B2737357.png)
![Dimethyl 5,5-dicyano-4-(4-fluorophenyl)-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2737360.png)
![(Z)-ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B2737363.png)

![N-(3,3-diphenylpropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2737367.png)
![3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2737368.png)


![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(phenylethyl)amine](/img/structure/B2737372.png)

![Tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate](/img/structure/B2737375.png)
